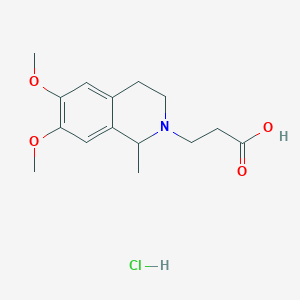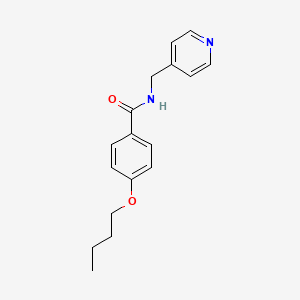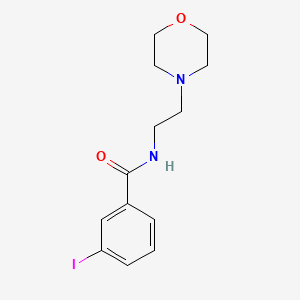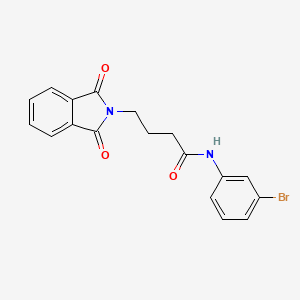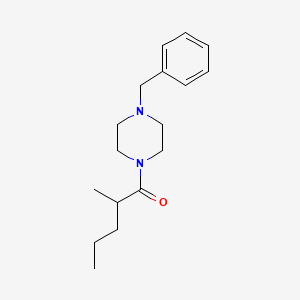
1-(4-BENZYLPIPERAZINO)-2-METHYL-1-PENTANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BENZYLPIPERAZINO)-2-METHYL-1-PENTANONE is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a piperazine ring substituted with a benzyl group and a methylpentanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZINO)-2-METHYL-1-PENTANONE typically involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 2-methyl-1-pentanone under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BENZYLPIPERAZINO)-2-METHYL-1-PENTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-BENZYLPIPERAZINO)-2-METHYL-1-PENTANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(4-BENZYLPIPERAZINO)-2-METHYL-1-PENTANONE involves its interaction with specific molecular targets in the body. The compound is known to affect neurotransmitter systems, particularly the dopamine and serotonin pathways. It acts as an agonist or antagonist at various receptor sites, leading to changes in neurotransmitter levels and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine: A stimulant drug with similar structural features but different pharmacological properties.
1-Methyl-4-benzylpiperazine: Another piperazine derivative with stimulant effects, often used in recreational drugs.
Uniqueness
1-(4-BENZYLPIPERAZINO)-2-METHYL-1-PENTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a methylpentanone moiety differentiates it from other piperazine derivatives and contributes to its unique pharmacological profile .
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-7-15(2)17(20)19-12-10-18(11-13-19)14-16-8-5-4-6-9-16/h4-6,8-9,15H,3,7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMCOJIXLWYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[Benzyl(butyl)amino]methyl]-2,6-ditert-butylphenol](/img/structure/B4907474.png)
![N-(3-chlorophenyl)-N'-[3-(4-methyl-1-piperidinyl)propyl]urea](/img/structure/B4907477.png)
![2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B4907492.png)
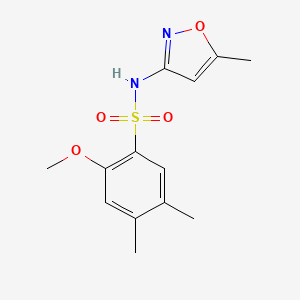
![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4907511.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4907512.png)
![[5-(9-anthrylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4907520.png)
![3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B4907526.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4907527.png)
![1-[9-Oxo-7-(2-oxo-2-phenylacetyl)fluoren-2-yl]-2-phenylethane-1,2-dione](/img/structure/B4907529.png)
